molecular formula C13H8BrNO3S B5822776 2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B5822776
M. Wt: 338.18 g/mol
InChI Key: CGABIVHLIOXBQG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group and a dioxo group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves the reaction of 2-bromophenylamine with a suitable sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness by using automated reactors and continuous flow systems. The purification of the final product is usually achieved through recrystallization or chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its combination of a bromophenyl group and a dioxo-benzothiazole structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3S/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)19(15,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGABIVHLIOXBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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